Physicochemical Differentiation from Regioisomeric Dichloro CB1-IN-2 (Same Molecular Formula, Different Scaffold)
Despite sharing the molecular formula C₁₇H₁₉Cl₂N₅O, 1-(3,4-dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (XLogP3-AA = 2.9, TPSA = 70.2 Ų) [1] is structurally distinct from CB1-IN-2, a 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-1,2,4-triazole-3-carboxamide . CB1-IN-2 carries a triazole-carboxamide core rather than a pyrazinyl-piperidine urea, resulting in a different hydrogen-bonding topology. Quantitative head-to-head biological data between the two are absent in the public domain.
| Evidence Dimension | Scaffold class and computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; TPSA = 70.2 Ų; urea-based scaffold |
| Comparator Or Baseline | CB1-IN-2 (CAS 2527805-39-4): triazole-carboxamide scaffold; computed XLogP not publicly reported in comparable format |
| Quantified Difference | Different core scaffold (urea vs. triazole-carboxamide); quantitative ΔXLogP not determinable from public data |
| Conditions | Computed properties from PubChem (target compound) and vendor data (CB1-IN-2) |
Why This Matters
Same molecular formula but different scaffold means the two compounds cannot be substituted without altering target engagement; procurement officers must verify identity by orthogonal methods such as NMR or HRMS, not merely molecular weight.
- [1] PubChem Compound Summary for CID 71786625, 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea. National Center for Biotechnology Information, 2025. View Source
